REACTION_CXSMILES
|
FC(C1NC(=O)C2N=CC=CC=2N=1)(F)F.O=P(Cl)(Cl)[Cl:18].[F:21][C:22]([F:35])([F:34])[C:23]1[CH:24]=[CH:25][C:26]2[N:27]=[CH:28][NH:29][C:30](=O)[C:31]=2[N:32]=1>>[Cl:18][C:30]1[C:31]2[N:32]=[C:23]([C:22]([F:35])([F:34])[F:21])[CH:24]=[CH:25][C:26]=2[N:27]=[CH:28][N:29]=1
|
Name
|
trifluoromethyl-3H-pyrido[3,2-d]pyrimidin-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(F)(F)C=1NC(C2=C(N1)C=CC=N2)=O
|
Name
|
|
Quantity
|
9.3 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC=2N=CNC(C2N1)=O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until visible gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours, over which time the amber suspension
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The residue concentrated from dichloromethane 3×
|
Type
|
CUSTOM
|
Details
|
to remove residual POCl3
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 1:1 EtOAc and saturated sodium bicarbonate (28 ml)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a plug of celite
|
Type
|
CUSTOM
|
Details
|
The layers of the filtrate were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed successively with saturated sodium bicarbonate and saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)C=CC(=N2)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |